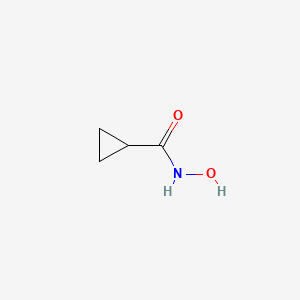

N-hydroxycyclopropanecarboxamide

説明

N-hydroxycyclopropanecarboxamide is a chemical compound with the molecular formula C₄H₇NO₂ and a molecular weight of 101.11 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with an additional hydroxyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

N-hydroxycyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with hydroxylamine hydrochloride in the presence of potassium hydroxide in methanol . The reaction mixture is cooled, filtered, and acidified to yield the desired product, which is then recrystallized from ethyl acetate to obtain a pure white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and purification can be applied. Large-scale production would likely involve optimization of the reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.

化学反応の分析

Ring-opening reactions

N-hydroxycyclopropanecarboxamide can undergo ring-opening reactions under specific conditions, similar to other cyclopropane derivatives. These reactions often involve the cleavage of the cyclopropane ring, leading to the formation of linear or larger cyclic compounds .

N-arylation reactions

N-arylation of this compound can be achieved under metal-free conditions. This reaction is significant for the synthesis of N-arylated O-cyclopropyl hydroxamates, which are precursors for various N-heterocycles .

Reaction conditions:

-

Metal-free environment

-

Suitable arylating agents

-Sigmatropic rearrangement

N-arylated O-cyclopropyl hydroxamates derived from this compound can undergo a -sigmatropic rearrangement. This rearrangement is part of a cascade reaction leading to the formation of substituted tetrahydroquinolines .

Reaction cascade:

1. -Sigmatropic rearrangement

2. Cyclization

3. Rearomatization

Base-catalyzed reactions

This compound and its derivatives can participate in base-catalyzed reactions. For instance, the ring-opening of certain N-substituted analogues is facilitated by specific base catalysis .

-

Applications in Organic Synthesis

The chemical reactions of this compound have significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds.

Preparation of bioactive compounds

The reactivity of this compound can be exploited in the synthesis of bioactive compounds. Its derivatives have shown potential in the development of antioxidants and other biologically active molecules .

-

Comparative Reactivity

Table 1 compares the reactivity of this compound with related compounds in specific reactions.

| Compound | DPPH Free Radical Scavenging (EC50) | Fe2+ Chelation | β-carotene-linoleic acid oxidation inhibition |

|---|---|---|---|

| This compound | > 0.06 mM | Strong | Excellent |

| N-aryl-hydroxamic acids | > 0.06 mM | Stronger than quercetin | Excellent (comparable to BHA) |

| Hydroxyureas | < 0.06 mM | Not reported | Not reported |

This compound demonstrates a rich chemistry, participating in various reactions including ring-opening, N-arylation, and -sigmatropic rearrangements. Its reactivity and that of its derivatives make it a valuable building block in organic synthesis, particularly for the preparation of N-heterocycles and potentially bioactive compounds. Further research into the chemical reactions of this compound may uncover additional applications in synthetic organic chemistry and medicinal chemistry.

科学的研究の応用

Medicinal Chemistry

1. Antimicrobial Properties

N-hydroxycyclopropanecarboxamide and its derivatives have shown significant antimicrobial activity. Hydroxamic acids, including this compound, can inhibit enzymes such as matrix metalloproteinases, which are crucial in microbial pathogenicity. Studies indicate that various hydroxamic acid derivatives demonstrate antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .

2. Cancer Treatment

Research has highlighted the potential of hydroxamic acids in cancer therapy. These compounds can act as histone deacetylase inhibitors, promoting cell differentiation and apoptosis in cancer cells. For instance, Suberoylanilide hydroxamic acid (SAHA) has been developed as a potent anticancer drug, paving the way for further exploration of related compounds like this compound .

3. Antiviral Applications

There is ongoing research into the use of hydroxamic acids for antiviral therapies. Their ability to interfere with viral replication mechanisms makes them candidates for treating infections such as influenza and hepatitis C. The design of new antiviral drugs based on these compounds is a promising area of study .

Agricultural Applications

1. Herbicidal Activity

this compound has potential applications in agriculture as a herbicide. Its structural features allow it to interact with specific biological pathways in plants, leading to growth inhibition or death of unwanted vegetation. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed .

2. Insecticidal Properties

Research indicates that derivatives of hydroxamic acids can also exhibit insecticidal properties. These compounds may disrupt the physiological processes in pests, offering a biopesticide option that is less harmful to non-target organisms compared to conventional chemical insecticides .

Materials Science

1. Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique cyclopropane structure offers opportunities for creating novel polymers with specific mechanical and thermal properties. This application is significant for developing new materials for industrial use .

2. Coatings and Adhesives

The compound's reactivity can be harnessed in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors. This application is particularly valuable in automotive and construction industries .

Case Study 1: Antimicrobial Efficacy

A study conducted by Agarwal et al. investigated the antimicrobial activity of various hydroxamic acid derivatives, including this compound, against multiple bacterial strains using the disc diffusion method. The findings revealed that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, showcasing their potential as therapeutic agents .

Case Study 2: Cancer Cell Line Research

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced significant apoptosis in treated cells compared to controls, suggesting its potential role as an anticancer agent .

作用機序

The mechanism by which N-hydroxycyclopropanecarboxamide exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Cyclopropanecarboxamide: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

N-hydroxyacetamide: Similar in having a hydroxyl group attached to the nitrogen, but with a simpler acetamide structure.

Uniqueness

N-hydroxycyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and the hydroxyl group attached to the nitrogen

生物活性

N-hydroxycyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hydroxamic acids. These compounds are characterized by the presence of a hydroxamic functional group (-C(=O)NHOH), which is crucial for their biological activity. The cyclopropane ring adds unique steric properties that may influence the compound's interaction with biological targets.

Antioxidant Activity

Research has shown that hydroxamic acids, including this compound, exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress leading to cellular damage and various diseases.

- Radical Scavenging Activity : In studies assessing the radical scavenging activity using the DPPH assay, this compound demonstrated effective free radical scavenging capabilities. Compounds in this category often show lower values than standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential as effective antioxidants .

| Compound | (mM) | Comparison to BHA |

|---|---|---|

| This compound | < 0.06 | More effective |

| BHA | n.c. | Reference |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various studies:

- Fungal Activity : Hydroxamic acids have shown variable antifungal activities. For instance, certain derivatives were inactive against Candida albicans at concentrations up to 200 µg/ml, suggesting that structural modifications are essential for enhancing antifungal potency .

- Bacterial Activity : In contrast, some hydroxamic acids have demonstrated promising antibacterial effects against a range of pathogens, indicating that this compound could be a candidate for further investigation in antimicrobial therapies.

Antiviral Activity

The antiviral potential of this compound has also been a focus of research:

- Mechanism of Action : Studies indicate that certain hydroxamic acids can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral life cycles. For example, suberoylanilide hydroxamic acid (SAHA), a related compound, was effective in inhibiting hepatitis C virus (HCV) replication without causing cellular toxicity .

- Case Studies : In experimental models, treatment with hydroxamic acids led to significant reductions in viral load, suggesting their potential utility in treating viral infections.

Case Studies and Research Findings

- Cytostatic Effects : A study on lipophilic hydroxyurea derivatives indicated that compounds structurally related to this compound exhibited cytostatic effects against various cancer cell lines, suggesting potential applications in oncology .

- Selective Inhibition : Research identified isoform-selective inhibitors related to lactate dehydrogenase A (LDHA), which is often overexpressed in tumors. These studies hint at the possibility that similar compounds could be developed based on the structure of this compound for targeted cancer therapies .

特性

IUPAC Name |

N-hydroxycyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(5-7)3-1-2-3/h3,7H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHDBAIWGYSTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972296 | |

| Record name | N-Hydroxycyclopropanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-86-5 | |

| Record name | N-Hydroxycyclopropanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。